![molecular formula C13H13N3O3S B2985550 (2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2097940-36-6](/img/structure/B2985550.png)
(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a furan ring, a thiadiazole ring, a pyrrolidine ring, and a prop-2-en-1-one group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiadiazole is a type of organic compound that contains a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom. Pyrrolidine is an organic compound with the formula (CH2)4NH. It is a cyclic amine, part of a series of compounds of similar structure and reactivity .
Scientific Research Applications
1. Optoelectronic and Electrochromic Properties
Research by Liu et al. (2016) explored the design and synthesis of furan and pyridinechalcogenodiazole based monomers, which relate closely to the compound . They found these compounds to be significant for optoelectronic and electrochromic applications due to their intramolecular charge transfer nature, optical and electrochemical behaviors. This suggests potential use in electronic devices and displays (Liu et al., 2016).
2. Organic Semiconductor Applications
Bulumulla et al. (2018) reported on the use of furan-flanked benzothiadiazole in organic semiconductors. Their findings highlight the significant role of furan in influencing electronic properties, which is relevant for the development of organic field-effect transistors (Bulumulla et al., 2018).
3. Antioxidative Properties in Food Chemistry
Yanagimoto et al. (2002) studied the antioxidative activity of heterocyclic compounds like furan in Maillard reaction products. Their research indicates that these compounds can significantly inhibit oxidation, suggesting their potential use in food chemistry to enhance shelf life and quality (Yanagimoto et al., 2002).
4. Antimicrobial and Anticancer Applications
Hassan (2007) synthesized various furan and pyrrole derivatives, finding some to exhibit promising antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Hassan, 2007).
5. Supramolecular Chemistry and Drug Delivery
Panja et al. (2018) designed pyrrole and furan-based pyridine/pyridinium bisamides for establishing new supramolecular gelators. Their research suggests applications in selective sensing and drug release, highlighting the compound's potential in pharmaceutical delivery systems (Panja et al., 2018).
6. Organic Synthesis and Functional Materials
Research by Khodakovskiy et al. (2010) demonstrates the utility of furan and other heterocycles in organic synthesis, particularly in creating functional materials through electrophilic oxyalkylation (Khodakovskiy et al., 2010).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-13(4-3-10-2-1-7-18-10)16-6-5-11(9-16)19-12-8-14-20-15-12/h1-4,7-8,11H,5-6,9H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRGDYFOGJDAOS-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

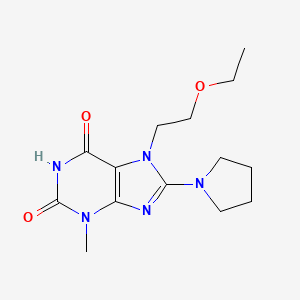
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2985468.png)
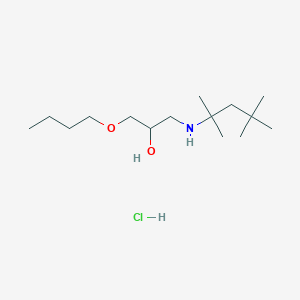
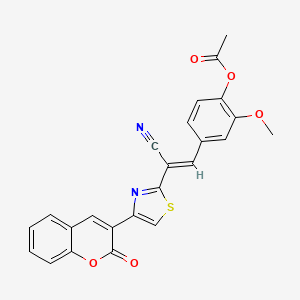
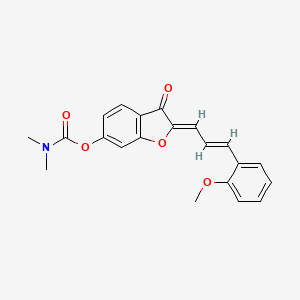
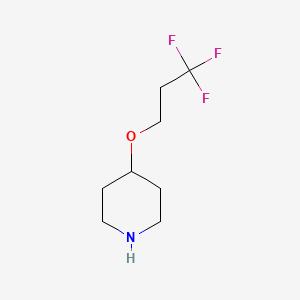
![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2985480.png)


![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2985485.png)
![ethyl 4-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2985488.png)
![N-[6-phenyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2985490.png)